molecular formula C19H14ClFN2O2S B2686661 N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 478246-50-3

N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide

Cat. No.: B2686661
CAS No.: 478246-50-3
M. Wt: 388.8 g/mol
InChI Key: YKOMFHRYONXKFN-UHFFFAOYSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

CAS No.

478246-50-3

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide

InChI

InChI=1S/C19H14ClFN2O2S/c20-15-5-1-13(2-6-15)11-22-23-19(24)18-17(9-10-26-18)25-12-14-3-7-16(21)8-4-14/h1-11H,12H2,(H,23,24)

InChI Key

YKOMFHRYONXKFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F

solubility

not available

Origin of Product

United States

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